2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid
Description
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-aminobicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c8-4-2-1-3-5(4)6(3)7(9)10/h3-6H,1-2,8H2,(H,9,10) |
Clé InChI |
BMSACDGIWRRFKP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2C1C2C(=O)O)N |
Origine du produit |
United States |
Activité Biologique
2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid, often referred to in research as LY354740, is a compound with significant biological activity, particularly as an agonist for group II metabotropic glutamate receptors (mGluRs). This article provides an in-depth exploration of its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with an amino group and carboxylic acid functionalities, which are crucial for its interaction with glutamate receptors. The specific conformation of the molecule has been designed to mimic the bioactive conformation of glutamate, enhancing its selectivity and potency at mGluRs.
This compound acts primarily as a selective agonist for group II mGluRs, which are implicated in various neurological processes. Its mechanism involves:
- Agonist Activity : The compound binds to mGluR2 and mGluR3 receptors, leading to a decrease in cyclic AMP (cAMP) levels, which is crucial for neurotransmitter signaling.
- Potency : Research indicates that LY354740 exhibits high potency with EC50 values of approximately 0.086 µM for mGluR2 and 0.055 µM for mGluR3, demonstrating its effectiveness even at low concentrations .
Biological Effects
The biological effects of this compound encompass several therapeutic areas:
- Anticonvulsant Properties : Studies have shown that the compound can inhibit seizures in animal models, suggesting potential applications in epilepsy treatment .
- Anxiolytic Effects : In behavioral models, LY354740 has demonstrated anxiolytic properties, reducing anxiety-like behaviors in rodents .
- Neuroprotective Potential : Given its action on mGluRs, there is interest in its neuroprotective effects, particularly in conditions like stroke or neurodegenerative diseases .
Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant effects of LY354740 using the ACPD-induced limbic seizure model in mice. The results indicated an effective dose (ED50) of 45.6 mg/kg for seizure suppression, highlighting its potential as a therapeutic agent for seizure disorders .
Study 2: Anxiolytic Effects
In another investigation utilizing the elevated plus maze model, the compound was administered orally at an ED50 of 0.5 mg/kg. The findings supported its efficacy in reducing anxiety levels among test subjects .
Comparative Table of Biological Activities
Applications De Recherche Scientifique
2-Amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives and their applications:
2-Amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives A 2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivative is a compound that has a strong antagonistic effect on group II metabotropic glutamate receptors . Analogs based on the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate scaffold showed high potency and selectivity as both group II mGlu receptors orthosteric agonists and antagonists .
These compounds have applications in the treatment and prevention of various psychiatric and neurological disorders .
Applications in Psychiatric Disorders
2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic ester derivatives can be effective for the treatment and prevention of psychiatric disorders such as schizophrenia, anxiety and related ailments, depression, bipolar disorder, and epilepsy .
These derivatives act as antagonists of mGluR2/mGluR3, which are metabotropic glutamate receptors belonging to subgroup II .
Compounds that antagonize the action of group II metabotropic glutamate receptors are suggested to be effective for the treatment and prevention of acute and chronic psychiatric disorders .
Applications in Neurological Diseases
These compounds also have applications in treating neurological diseases such as drug dependence, cognitive disorders, Alzheimer's disease, Huntington's chorea, Parkinson's disease, dyskinesia associated with muscular rigidity, cerebral ischemia, cerebral failure, myelopathy, and head trauma .
A prodrug of a 2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivative that affects group II metabotropic glutamate receptors increases the amount of exposure in vivo of the parent compound .
Group II Metabotropic Glutamate Receptors (mGluR)
Metabotropic glutamate receptors are classified pharmacologically into three groups . Group II (mGluR2/mGluR3) bind with adenylcyclase and inhibit the accumulation of cyclic adenosine monophosphate (cAMP) . It is suggested that compounds that antagonize the action of group II metabotropic glutamate receptors are effective for the treatment and prevention of acute and chronic psychiatric disorders and neurological diseases .
Agonist Activity
Analyse Des Réactions Chimiques
Reactivity of Functional Groups
The chemical reactivity of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is attributed to its amino and carboxylic acid functional groups.
-
Carboxylic Acid Moieties : The carboxylic acid groups can undergo esterification reactions with alcohols to form esters. These esters are important in modifying the compound for various applications.
-
Amino Group : The amino group can participate in acylation reactions, forming amides when reacted with acyl chlorides or activated carboxylic acids .
Key Chemical Reactions
2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can undergo several key reactions due to the presence of amino and carboxylic acid groups:
-
Esterification of the carboxylic acid groups
-
Salt formation with acids or bases
These reactions highlight the compound's versatility in synthetic organic chemistry.
Interaction Studies
Interaction studies involving 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid focus on its binding affinity to various receptors and enzymes. Techniques such as radioligand binding assays, enzyme inhibition assays, and cell-based assays are used. These studies are essential for understanding its pharmacodynamics and potential therapeutic effects.
Structural Resemblance and Biological Activity
The bicyclic structure of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, with a central amine group, bears some resemblance to existing molecules with biological activity. This compound was designed as a conformationally constrained analog of glutamic acid . It was hypothesized that this compound would closely approximate the proposed bioactive conformation of glutamate when acting at group 2 metabotropic glutamate receptors (mGluRs) .
Agonist Activity for group II mGluRs
(+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid exhibited a high degree of agonist activity for group II mGluRs . Replacement of the
group with either an oxygen atom or sulfur atom yielded compounds with increased agonist activity .
Comparison with Similar Compounds
Several compounds share structural characteristics with 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid:
Table 1: Comparison of Structural Features and Biological Activities
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| L-glutamic acid | Amino Acid | Naturally occurring neurotransmitter |
| 3-amino-4-hydroxybutanoic acid | Bicyclic Amino Acid | Hydroxy group enhances solubility |
| 2-amino-3-methylbutanoic acid | Branched Amino Acid | Branched chain increases steric hindrance |
These compounds are similar in that they contain amino and carboxylic acid functionalities but differ in their structural features and biological activities. The uniqueness of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid lies in its bicyclic structure and specific stereochemistry which may confer distinct biological properties not observed in other similar compounds.
Comparaison Avec Des Composés Similaires
6-Aminobicyclo[3.1.0]hexane-6-carboxylic Acid Hydrochloride
This analog replaces the 2-amino and 6-carboxylic acid groups with a single amino-carboxylic acid moiety at position 4. While structurally related, it lacks the dicarboxylate configuration of LY354740, resulting in reduced mGluR2/3 affinity. It is primarily used as a synthetic intermediate .
3-Azabicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives
- Monoacylglycerol Lipase (MAGL) Inhibitors: Compounds like 14–17 (Scheme 1, ) incorporate a 3-aza substitution, enabling irreversible MAGL inhibition. These derivatives show >97% yield in synthesis but diverge pharmacologically from LY354740, targeting lipid metabolism rather than glutamate receptors .
- Somatostatin Receptor Subtype 4 (SSTR4) Agonists : Amide derivatives (e.g., Formula I in ) exhibit SSTR4 selectivity, highlighting the impact of nitrogen substitution on receptor targeting .
exo-Bicyclo[3.1.0]hexane-6-carboxylic Acid
This non-aminated analog functions as an oral hypoglycemic agent, demonstrating the scaffold’s versatility. Its lack of amino groups abolishes mGluR activity, instead promoting insulin secretion .
Fluorinated Analogs
2-Amino-3-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid
Fluorination at position 3 enhances metabolic stability and mGluR2/3 potency. This derivative maintains anxiolytic efficacy (comparable to LY354740) but with improved pharmacokinetic profiles, including longer half-lives .
2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid
Preclinical studies suggest retained mGluR2/3 affinity but modified therapeutic windows .
Bicyclo[2.2.1]heptane Derivatives
Aminobicyclo[2.2.1]heptane-2-carboxylic acids (norbornane analogs) feature a larger bicyclic structure. These compounds exhibit distinct stereoelectronic properties, reducing mGluR selectivity but showing promise as antiplasmin agents (e.g., trans-4-aminomethylcyclohexanecarboxylic acid derivatives) .
C4β-Amide-Substituted Derivatives
LY2794193, a C4β-amide-modified LY354740 analog, demonstrates >100-fold selectivity for mGlu3 over mGlu2 receptors. This modification underscores the role of steric hindrance in fine-tuning receptor subtype specificity .
Table 1: Key Pharmacological Profiles
| Compound | Target Receptor | EC50/IC50 (nM) | Therapeutic Indication | Notable Side Effects |
|---|---|---|---|---|
| LY354740 | mGluR2/3 | 5–10 (agonist) | Anxiety, epilepsy | None at therapeutic doses |
| LY404039 | mGluR2/3 | 1–3 (agonist) | Schizophrenia | Mild dizziness |
| 3-Aza-MAGL Inhibitors | MAGL | 0.5–2 (irreversible) | Neuroinflammation | Gastrointestinal distress |
| exo-Bicyclo[3.1.0]hexane-6-COOH | Insulin receptors | N/A | Diabetes | Hypoglycemia risk |
Q & A
Basic: What synthetic methodologies are commonly employed for 2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid?
Answer:
The synthesis typically involves bicyclic ring formation followed by functionalization. Key steps include:
- Ring-closing strategies : Intramolecular cyclization of precursors (e.g., via [3+2] cycloadditions or catalytic ring-opening of strained intermediates).
- Amino group introduction : Reductive amination or nucleophilic substitution on preformed bicyclo frameworks.
- Enantioselective synthesis : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to control stereochemistry, as demonstrated in related azabicyclo systems .
Methodological Note : Optimize reaction conditions (solvent, temperature) to minimize side products, particularly in strained bicyclic systems.
Basic: What spectroscopic and analytical techniques validate the structure of this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm bicyclic geometry and substituent positions. For example, bridgehead protons exhibit distinct splitting patterns due to restricted rotation .
- X-ray Crystallography : Resolve absolute stereochemistry, especially for enantiomeric forms. SHELXS programs are standard for refining crystal structures .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ~141.1247 g/mol for related azabicyclo-carboxylic acids ).
Advanced: How can stereochemical inconsistencies in synthetic routes be resolved?
Answer:
Stereochemical challenges arise from the bicyclo[3.1.0] framework’s rigidity. Strategies include:
- Chiral Chromatography : Separate enantiomers using CSPs (chiral stationary phases) for purity assessment.
- Dynamic Kinetic Resolution : Catalytic asymmetric methods to favor a single enantiomer during synthesis .
- Computational Modeling : DFT calculations to predict stable conformers and transition states, aiding in rationalizing observed stereoselectivity .
Advanced: How should researchers address contradictions in reported physicochemical data (e.g., melting points, spectral shifts)?
Answer:
Contradictions often stem from impurities or polymorphic forms. Mitigation involves:
- Purity Validation : Use orthogonal techniques (HPLC, TLC) alongside elemental analysis.
- Standardized Conditions : Replicate experiments under identical conditions (e.g., solvent, heating rate for melting point determination) .
- Multi-Lab Collaboration : Cross-validate data with independent studies to resolve discrepancies.
Basic: What are the critical physicochemical properties influencing reactivity?
Answer:
Key properties include:
- LogP (~1.5) : Indicates moderate hydrophobicity, impacting solubility in aqueous vs. organic media .
- pKa Values : Carboxylic acid (≈2.5) and amine (≈9.5) groups dictate ionization states, affecting reaction pathways (e.g., nucleophilicity of the amine) .
- Molecular Rigidity : The bicyclic structure restricts conformational flexibility, influencing regioselectivity in derivatization reactions.
Advanced: What computational tools are suitable for predicting bioactivity or stability?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinity.
- QSAR Modeling : Relate structural features (e.g., bicyclic strain, substituent electronegativity) to stability or metabolic profiles.
- Docking Studies : Use software like AutoDock to screen potential pharmacological activity, leveraging structural analogs (e.g., penicillanic acid derivatives ).
Basic: How are protective groups utilized in derivatizing the amino and carboxylic acid moieties?
Answer:
- Amino Protection : Boc (tert-butoxycarbonyl) or Fmoc groups are commonly used. For example, Boc-protected analogs of related bicyclo systems are stable under acidic conditions .
- Carboxylic Acid Activation : Convert to acyl chlorides or esters (e.g., ethyl esters) for amide bond formation .
Methodological Note : Deprotection (e.g., TFA for Boc) must avoid destabilizing the bicyclic core.
Advanced: What strategies optimize yield in large-scale bicyclo[3.1.0] syntheses?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
